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Compound of Interest

Compound Name: 2-Amino-5-bromopyridine

Cat. No.: B118841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The substituted pyridine scaffold is a cornerstone in medicinal chemistry, valued for its

presence in numerous FDA-approved drugs. Among the myriad of pyridine derivatives, 2-

aminobromopyridines serve as versatile building blocks for the synthesis of novel therapeutic

agents. The strategic placement of the amino and bromo groups on the pyridine ring dictates

the molecule's physicochemical properties and its potential biological activities. This guide

provides a comparative overview of the reported biological activities of 2-Amino-5-
bromopyridine and its isomers, including 2-Amino-3-bromopyridine, 2-Amino-4-bromopyridine,

and 2-Amino-6-bromopyridine. The information is collated from various studies to aid

researchers in understanding the therapeutic potential of these isomers.

Physicochemical Properties of 2-
Aminobromopyridine Isomers
The position of the bromine atom on the 2-aminopyridine ring significantly influences the

molecule's properties, such as its reactivity and potential interactions with biological targets. A

summary of key physicochemical properties is presented below.
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Isomer Molecular Formula
Molecular Weight (
g/mol )

Melting Point (°C)

2-Amino-3-

bromopyridine
C₅H₅BrN₂ 173.01 63-67

2-Amino-4-

bromopyridine
C₅H₅BrN₂ 173.01 142-146

2-Amino-5-

bromopyridine
C₅H₅BrN₂ 173.01

Not consistently

reported

2-Amino-6-

bromopyridine
C₅H₅BrN₂ 173.01 88-91[1]

Comparative Biological Activities
Direct comparative studies on the biological activities of 2-aminobromopyridine isomers are

limited. However, by collating data from various sources, we can highlight the distinct

therapeutic potentials of each isomer and their derivatives.

Anticancer Activity
While comprehensive side-by-side studies are lacking, various derivatives of 2-

aminobromopyridines have been investigated for their anticancer properties. The brominated

pyridine core often serves as a crucial scaffold for developing potent kinase inhibitors and other

anticancer agents.[2]
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Isomer/Derivative Cancer Cell Line
Reported Activity
(IC₅₀)

Notes

2-Amino-3-

bromopyridine

Derivatives

MCF-7 (Breast)

A benzohydrazide

derivative showed an

IC₅₀ of 2 µM.[3]

The parent isomer is

primarily used as a

synthetic intermediate.

2-Amino-4-

bromopyridine
In vitro cancer cells

Potent antagonist of

nicotinic acetylcholine

receptors (nAChRs),

which are implicated

in tumor growth.

Specific IC₅₀ values

for the parent

compound are not

widely reported.

The anticancer activity

may be linked to its

nAChR antagonism.

2-Amino-5-

bromopyridine

Derivatives

Various

The 2-amino-5-

bromopyridine

scaffold is a key

component in the

synthesis of potent

kinase inhibitors.

The parent isomer is a

versatile building

block for anticancer

drug discovery.

2-Amino-6-

bromopyridine
-

Primarily investigated

for other biological

activities.

Used in the synthesis

of compounds with

potential anti-cancer

applications.[4]

Note: The IC₅₀ values are from studies on derivatives and not the parent isomers unless stated

otherwise. Direct comparison should be made with caution.

Antibacterial Activity
The antibacterial potential of 2-aminobromopyridine isomers and their derivatives has been

explored, though comparative data remains scarce.
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Isomer/Derivative Bacterial Strain
Reported Activity
(MIC)

Notes

2-Amino-3-

cyanopyridine

derivatives (with

bromo-substituents)

E. coli & B. subtilis

A bromo-substituted

derivative showed

MIC values of 577

µg/mL and 288 µg/mL,

respectively.

Highlights the

potential contribution

of the bromo-

substituent to

antibacterial activity.

Other 2-aminopyridine

derivatives

Gram-positive

bacteria

Some derivatives

show significant

activity, with MIC

values as low as

0.039 µg/mL against

S. aureus and B.

subtilis.[5]

The specific

contribution of the

bromo-isomers is not

detailed in these

studies.

Note: MIC (Minimum Inhibatory Concentration) values are from studies on derivatives. The

data is not from direct comparative studies of the isomers.

Kinase Inhibitory Activity
The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase

inhibitors due to its ability to form crucial hydrogen bonds with the hinge region of the ATP-

binding site.[6] The bromo-substituent provides a handle for synthetic modifications to enhance

potency and selectivity.
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Isomer Target Kinase(s) Reported Activity

2-Amino-3-bromopyridine Various

Used as a key intermediate in

the synthesis of diverse kinase

inhibitors.[7]

2-Amino-4-bromopyridine Various

The 2-amino-4-bromo-3-

nitropyridine derivative is a

versatile starting material for

kinase inhibitors targeting the

imidazo[4,5-b]pyridine scaffold.

[5]

2-Amino-5-bromopyridine PI3K, ALK, and others

The deuterated analog, 2-

amino-5-bromopyridine-d3, is

used to synthesize novel PI3

kinase inhibitors with

potentially improved metabolic

stability.[8] The 2-amino-5-

bromo-4-methylpyridine

scaffold is a privileged starting

point for designing potent and

selective kinase inhibitors.[6]

2-Amino-6-bromopyridine HIV-1 Reverse Transcriptase Has shown inhibitory effects.[9]

Signaling Pathways
The biological activities of 2-aminobromopyridine isomers are mediated through their

interaction with various cellular signaling pathways.

Nicotinic Acetylcholine Receptor (nAChR) Signaling
2-Amino-4-bromopyridine has been identified as a potent and selective antagonist of nicotinic

acetylcholine receptors (nAChRs). These ligand-gated ion channels are involved in synaptic

transmission and have been implicated in the growth and angiogenesis of various cancers.
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nAChR signaling pathway and the antagonistic effect of 2-Amino-4-bromopyridine.

HIV Reverse Transcriptase Inhibition
2-Amino-6-bromopyridine has been reported to inhibit HIV-1 reverse transcriptase, a critical

enzyme for the replication of the virus.[9] Non-nucleoside reverse transcriptase inhibitors

(NNRTIs) typically bind to a hydrophobic pocket near the enzyme's active site, inducing a

conformational change that inhibits its function.
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Mechanism of HIV-1 Reverse Transcriptase inhibition by NNRTIs.

Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation,

and cytotoxicity.

Materials:

Human cancer cell lines (e.g., MCF-7)

96-well plates

2-Aminobromopyridine isomer solutions (in a suitable solvent like DMSO)

Complete cell culture medium
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MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per

well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

Compound Treatment: Treat the cells with various concentrations of the 2-

aminobromopyridine isomers (typically ranging from 0.1 to 100 µM). Include a vehicle control

(solvent only). Incubate for an additional 48-72 hours.

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C,

allowing viable cells to reduce the yellow MTT to purple formazan crystals.

Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization

solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell

growth).

Kirby-Bauer Disk Diffusion Assay for Antibacterial
Activity
This method assesses the susceptibility of bacteria to antimicrobial agents.

Materials:

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

Mueller-Hinton agar plates
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Sterile paper disks (6 mm in diameter)

Solutions of 2-aminobromopyridine isomers at known concentrations

Sterile swabs

Incubator

Procedure:

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to

match the 0.5 McFarland standard.

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-

Hinton agar plate using a sterile swab.

Disk Application: Aseptically apply paper disks impregnated with a known concentration of

each 2-aminobromopyridine isomer onto the inoculated agar surface. Gently press the disks

to ensure complete contact.

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of

complete inhibition around each disk in millimeters.

Interpretation: The size of the zone of inhibition is indicative of the antibacterial activity of the

compound.

Conclusion
The isomers of 2-aminobromopyridine represent a promising class of compounds with diverse

biological activities. While direct comparative data is limited, the available research indicates

distinct therapeutic potential for each isomer, particularly in the fields of oncology, infectious

diseases, and neurology. 2-Amino-4-bromopyridine's antagonism of nAChRs and 2-Amino-6-

bromopyridine's anti-HIV activity are notable findings. The 2-amino-3-bromopyridine and 2-
amino-5-bromopyridine isomers serve as invaluable and versatile scaffolds for the

development of potent kinase inhibitors and other targeted therapies. Further systematic and

comparative studies are warranted to fully elucidate the structure-activity relationships and
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therapeutic potential of these isomers. This guide provides a foundational understanding to aid

researchers in the strategic design and development of novel drugs based on the 2-

aminobromopyridine core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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